![molecular formula C10H12O2 B14755011 3,9-Dioxapentacyclo[6.4.0.0~2,7~.0~4,11~.0~5,10~]dodecane CAS No. 259-78-9](/img/structure/B14755011.png)
3,9-Dioxapentacyclo[6.4.0.0~2,7~.0~4,11~.0~5,10~]dodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,9-Dioxapentacyclo[6400~2,7~0~4,11~0~5,10~]dodecane is a complex polycyclic compound with a unique structure that includes multiple rings and ether linkages
Vorbereitungsmethoden
The synthesis of 3,9-Dioxapentacyclo[6.4.0.0~2,7~.0~4,11~.0~5,10~]dodecane typically involves the [2+2] photocycloaddition of diethyl 2,6-dimethyl-4-aryl-4H-pyran-3,5-dicarboxylates This reaction requires specific conditions, including the presence of light to initiate the cycloaddition process
Analyse Chemischer Reaktionen
3,9-Dioxapentacyclo[6.4.0.0~2,7~.0~4,11~.0~5,10~]dodecane can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction could yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
This compound has shown potential in scientific research, particularly in the field of medicinal chemistry. It has been evaluated as a C2-symmetric HIV-1 protease inhibitor . The compound’s unique structure allows it to fit well into the active site of the HIV-1 protease, inhibiting its activity and potentially serving as a basis for new antiretroviral drugs. Additionally, its structural characteristics make it a valuable tool for studying molecular interactions and enzyme inhibition.
Wirkmechanismus
The mechanism of action of 3,9-Dioxapentacyclo[6.4.0.0~2,7~.0~4,11~.0~5,10~]dodecane as an HIV-1 protease inhibitor involves its binding to the active site of the enzyme. The compound’s C2-symmetric structure allows it to interact with the enzyme’s active site residues, forming hydrogen bonds and other interactions that inhibit the enzyme’s activity . This inhibition prevents the protease from processing viral proteins, thereby hindering viral replication.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3,9-Dioxapentacyclo[6.4.0.0~2,7~.0~4,11~.0~5,10~]dodecane include other polycyclic ethers and cage compounds, such as 4,10-Dioxapentacyclo[6.3.1.0~2,7~.0~3,5~.0~9,11~]dodecane These compounds share structural similarities but differ in the arrangement of their rings and functional groups The uniqueness of 3,9-Dioxapentacyclo[6400~2,7~0~4,11~
Eigenschaften
CAS-Nummer |
259-78-9 |
|---|---|
Molekularformel |
C10H12O2 |
Molekulargewicht |
164.20 g/mol |
IUPAC-Name |
3,9-dioxapentacyclo[6.4.0.02,7.04,11.05,10]dodecane |
InChI |
InChI=1S/C10H12O2/c1-3-7-5-2-6-9(11-7)4(1)10(6)12-8(3)5/h3-10H,1-2H2 |
InChI-Schlüssel |
RFMVHAUTPRUSAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C3C4C2OC5C1C(C5C4)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-N-(Diphenylmethyl)-N,3,3-trimethyl-2-[[[[(1R,2R)-2-2,5-diphenyl-1H-pyrrol-1-yl)cyclohexyl]amino]thioxomethyl]amino]butanamide](/img/structure/B14754930.png)
![2-Ethoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14754932.png)
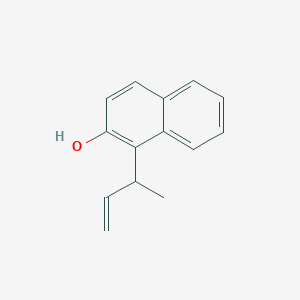
![2,2'-(Ethane-1,2-diyl)bis[4-(chloromethyl)-1,3-dioxolane]](/img/structure/B14754942.png)
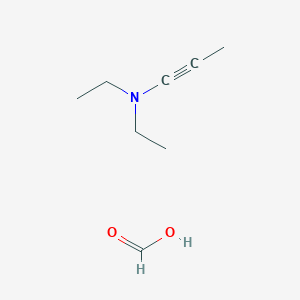
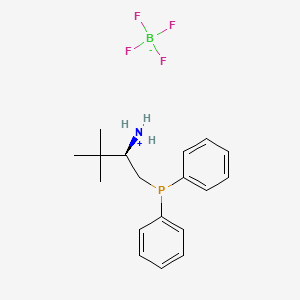
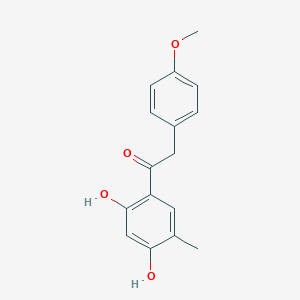
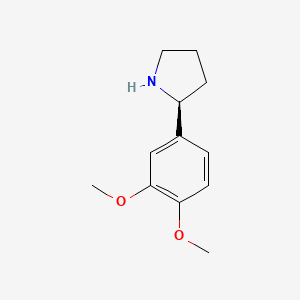
![(5E)-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-3-(methylamino)-1,3-thiazolidin-4-one](/img/structure/B14754974.png)



![ethyl N-[(ethoxycarbonylamino)-(2-nitrophenyl)methyl]carbamate](/img/structure/B14754987.png)
![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl (6S,6aS)-3-[3-[[(6aS)-2-methoxy-8-methyl-11-oxo-6a,7-dihydropyrrolo[2,1-c][1,4]benzodiazepin-3-yl]oxy]propoxy]-6-hydroxy-2-methoxy-8-methyl-11-oxo-6a,7-dihydro-6H-pyrrolo[2,1-c][1,4]benzodiazepine-5-carboxylate](/img/structure/B14754995.png)
